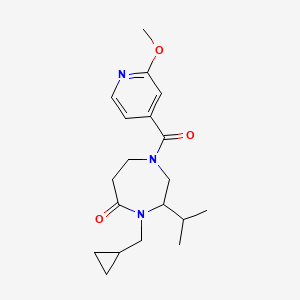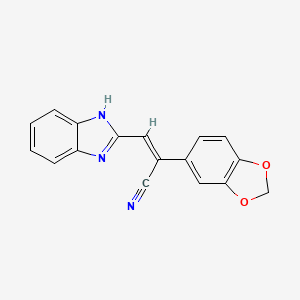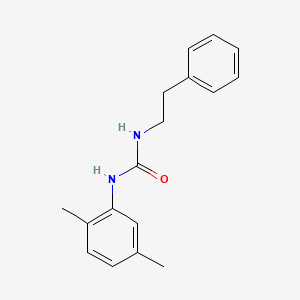![molecular formula C14H16N2O6 B5355195 (3aS,6aR)-5-[5-(methoxymethyl)furan-2-carbonyl]-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid](/img/structure/B5355195.png)
(3aS,6aR)-5-[5-(methoxymethyl)furan-2-carbonyl]-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,6aR)-5-[5-(methoxymethyl)furan-2-carbonyl]-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid is a complex organic compound with a unique structure that includes a furan ring, a pyrrole ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-5-[5-(methoxymethyl)furan-2-carbonyl]-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid can be achieved through a series of organic reactions. One of the efficient methods involves the use of [2+2+2] cycloaddition reactions, which are known for their ability to construct complex polycyclic structures in a highly selective and atom-economical manner . These reactions often require the presence of transition metal catalysts such as cobalt, nickel, iridium, or rhodium, along with chiral ligands to achieve the desired stereoselectivity .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,6aR)-5-[5-(methoxymethyl)furan-2-carbonyl]-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring and methoxymethyl group can be oxidized under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction of the carbonyl groups can yield corresponding alcohols.
Applications De Recherche Scientifique
(3aS,6aR)-5-[5-(methoxymethyl)furan-2-carbonyl]-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which (3aS,6aR)-5-[5-(methoxymethyl)furan-2-carbonyl]-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as enzyme inhibition or activation, receptor binding, and signal transduction . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules, which have unique chemical properties and reactivity.
Uniqueness
What sets (3aS,6aR)-5-[5-(methoxymethyl)furan-2-carbonyl]-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid apart is its combination of a furan ring, a pyrrole ring, and various functional groups, which provide a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
(3aS,6aR)-5-[5-(methoxymethyl)furan-2-carbonyl]-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-21-5-8-2-3-10(22-8)12(18)16-4-9-11(17)15-6-14(9,7-16)13(19)20/h2-3,9H,4-7H2,1H3,(H,15,17)(H,19,20)/t9-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVLLEYHNUOWGQ-LKFCYVNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CC3C(=O)NCC3(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=C(O1)C(=O)N2C[C@H]3C(=O)NC[C@]3(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-methyl-1H-pyrazol-3-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5355112.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5355114.png)
![2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETAMIDE](/img/structure/B5355118.png)

![2-({[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5355133.png)

![N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B5355138.png)

![N-{2-[3-(hydroxymethyl)piperidin-1-yl]ethyl}-3-methylbut-2-enamide](/img/structure/B5355149.png)
![3-(2-chlorophenyl)-6-(2,6-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5355157.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5355164.png)

![4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5355178.png)

